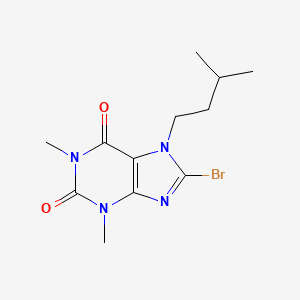

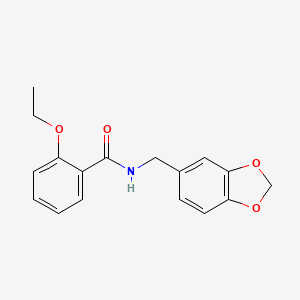

2-(5-aminopyridin-2-yl)-N,N-diisopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-aminopyridin-2-yl)-N,N-diisopropylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Prion Disease Therapeutics

Research into 2-aminopyridine derivatives has shown promise in the treatment of prion diseases. These compounds have been identified as potential therapeutic leads due to their ability to inhibit prion replication in infected neuroblastoma cell lines. A specific study highlighted the development of structure-activity relationships to improve the potency and physicochemical properties of 2-aminothiazoles, aiming for high brain concentrations to combat prion diseases effectively (Gallardo-Godoy et al., 2011).

Cancer Therapeutics

Certain benzamide derivatives, such as 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide (an active form of CB 1954), have been studied for their potential in cancer therapy. These compounds can form DNA-DNA interstrand crosslinks, a mechanism that can be exploited in targeted cancer treatments. The study emphasizes the bioactivation process and the reaction with thioesters to form DNA-reactive species, highlighting the compound's cytotoxicity and potential as a cancer therapeutic agent (Knox et al., 1991).

Anti-inflammatory Applications

The intestinal anti-inflammatory effects of 5-aminosalicylic acid, another benzamide derivative, have been linked to its action on peroxisome proliferator–activated receptor-γ (PPAR-γ). This research suggests that PPAR-γ mediates the therapeutic actions of 5-aminosalicylic acid in the treatment of inflammatory bowel diseases, providing a molecular basis for its use in clinical settings (Rousseaux et al., 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-aminopyridin-2-yl)-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-12(2)21(13(3)4)18(22)16-8-6-5-7-15(16)17-10-9-14(19)11-20-17/h5-13H,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHTWCKEVYXYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)